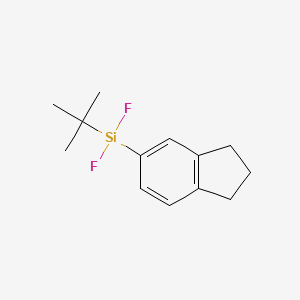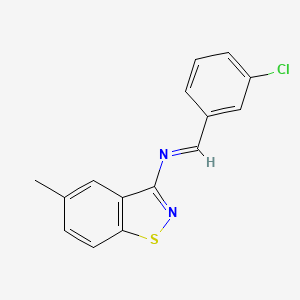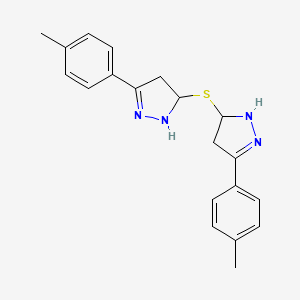
N,N'-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide): is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N-methylcyclohexanecarboxamide groups connected by a propane-1,3-diyl linker. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) typically involves the reaction of N-methylcyclohexanecarboxylic acid with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize efficiency. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Propane-1,3-diyl)bis(2-aminobenzamide)
- N,N’-(Propane-1,3-diyl)dipicolinamide
- N,N’-(Propane-1,3-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)
Uniqueness
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is unique due to its specific structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
886576-01-8 |
|---|---|
Formule moléculaire |
C19H34N2O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[3-[cyclohexanecarbonyl(methyl)amino]propyl]-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C19H34N2O2/c1-20(18(22)16-10-5-3-6-11-16)14-9-15-21(2)19(23)17-12-7-4-8-13-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
UKFPFLPZGJQKLV-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN(C)C(=O)C1CCCCC1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)

![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)




![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)

![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
